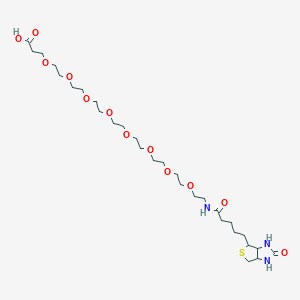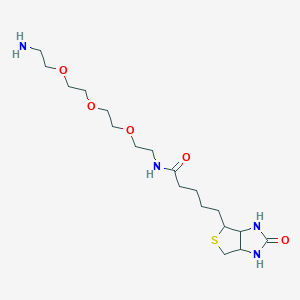
Biotin-PEG8-COOH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-PEG8-COOH typically involves the conjugation of biotin to polyethylene glycol, followed by the introduction of a carboxylic acid group. The process can be summarized as follows:
Activation of Biotin: Biotin is activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
Conjugation to Polyethylene Glycol: The activated biotin is then reacted with polyethylene glycol, which has a terminal amine group, under mild conditions to form biotin-PEG.
Introduction of Carboxylic Acid Group: The terminal hydroxyl group of polyethylene glycol is oxidized to a carboxylic acid group using reagents like succinic anhydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation of Biotin: Large quantities of biotin are activated using NHS or similar reagents.
Polyethylene Glycol Conjugation: The activated biotin is conjugated to polyethylene glycol in large reactors.
Carboxylation: The terminal hydroxyl groups of polyethylene glycol are oxidized to carboxylic acid groups using industrial oxidizing agents.
化学反応の分析
Types of Reactions
Biotin-PEG8-COOH undergoes several types of chemical reactions, including:
Amide Bond Formation: The carboxylic acid group reacts with amines to form stable amide bonds.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Biotin-Avidin Interaction: Biotin binds strongly to avidin or streptavidin, forming a highly stable complex.
Common Reagents and Conditions
Amide Bond Formation: Typically involves reagents like N,N’-dicyclohexylcarbodiimide (DCC) and NHS under mild conditions.
Esterification: Requires reagents like dicyclohexylcarbodiimide (DCC) and alcohols under mild conditions.
Biotin-Avidin Interaction: Occurs under physiological conditions without the need for additional reagents.
Major Products
Amide Bonds: Resulting in biotin-PEG8-amide derivatives.
Esters: Resulting in biotin-PEG8-ester derivatives.
Biotin-Avidin Complexes: Highly stable complexes used in various applications.
科学的研究の応用
Biotin-PEG8-COOH has a wide range of applications in scientific research, including:
Chemistry: Used in bioconjugation and crosslinking reactions to modify proteins, peptides, and other biomolecules.
Biology: Utilized in protein labeling, detection, and purification due to its strong binding affinity with avidin and streptavidin.
Medicine: Employed in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the development of new materials, nanotechnology, and surface modifications .
作用機序
Biotin-PEG8-COOH exerts its effects through several mechanisms:
Biotin-Avidin Interaction: The biotin moiety binds strongly to avidin or streptavidin, facilitating the detection and purification of biotinylated molecules.
Polyethylene Glycol: Enhances the solubility and biocompatibility of the compound, allowing it to be used in various biological and medical applications.
Carboxylic Acid Group: Provides reactive sites for further chemical modifications, enabling the conjugation of other molecules
類似化合物との比較
Biotin-PEG8-COOH can be compared with other similar compounds, such as:
Biotin-PEG-NH2: Contains an amine group instead of a carboxylic acid group, making it suitable for different types of conjugation reactions.
Biotin-PEG-OH: Lacks the carboxylic acid group, limiting its reactivity compared to this compound.
Biotin-PEG-MAL: Contains a maleimide group, which is useful for thiol-reactive conjugation reactions .
特性
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H53N3O12S/c33-26(4-2-1-3-25-28-24(23-45-25)31-29(36)32-28)30-6-8-38-10-12-40-14-16-42-18-20-44-22-21-43-19-17-41-15-13-39-11-9-37-7-5-27(34)35/h24-25,28H,1-23H2,(H,30,33)(H,34,35)(H2,31,32,36) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJWZTARMHIZLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H53N3O12S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
667.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B8263569.png)





![17-(5-{2-oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamido)-6,9,12,15-tetraoxa-1,2,3-triazaheptadeca-1,2-dien-2-ium](/img/structure/B8263619.png)




![3-{2-[3-(2,5-dioxopyrrol-1-yl)propanamido]ethoxy}propanoic acid](/img/structure/B8263655.png)
